4-Cyclopropoxy-3-iodo-N-methylpicolinamide
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Overview
Description
4-Cyclopropoxy-3-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2 and a molecular weight of 318.11 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a picolinamide core
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-iodo-N-methylpicolinamide involves several steps. One common synthetic route includes the iodination of a picolinamide derivative followed by the introduction of a cyclopropoxy group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Cyclopropoxy-3-iodo-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and processes, which are the basis for its potential therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Cyclopropoxy-3-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-iodo-N-methylpicolinamide: Similar in structure but with different positional isomers.
4-Cyclopropoxy-5-iodo-N-methylpicolinamide: Another positional isomer with potential differences in reactivity and biological activity.
3-Cyclopropoxy-6-iodo-N-methylpicolinamide: Contains a different arrangement of functional groups, which may affect its chemical and biological properties .
Properties
Molecular Formula |
C10H11IN2O2 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-8(11)7(4-5-13-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
SFUAYRHRXPQCIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
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